molecular formula C10H9F2NO2 B8351080 N-(2-hydroxymethylphenyl)-3,3-difluoroazetidin-2-one

N-(2-hydroxymethylphenyl)-3,3-difluoroazetidin-2-one

Cat. No. B8351080
M. Wt: 213.18 g/mol
InChI Key: WYVNLQCWZMKNBW-UHFFFAOYSA-N
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Patent
US05030628

Procedure details

0.19 mmole of compound 3a is dissolved in 1 ml of acetonitrile and this solution is added dropwise to a 40% H2O/HF mixture corresponding to 3 eq. Stirring is maintained for 5 min. at ambient temperature, followed by the neutralization of the excess HF by a 5% aqueous NaHCO3 solution.
Name
compound 3a
Quantity
0.19 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:5]1[C:6]([CH2:18][O:19][SiH](C)C)=[C:7]([N:11]2[CH2:14][C:13]([F:16])([F:15])[C:12]2=[O:17])[CH:8]=[CH:9][CH:10]=1)(C)(C)C.O.C([O-])(O)=O.[Na+]>C(#N)C>[OH:19][CH2:18][C:6]1[CH:5]=[CH:10][CH:9]=[CH:8][C:7]=1[N:11]1[CH2:14][C:13]([F:15])([F:16])[C:12]1=[O:17] |f:2.3|

Inputs

Step One
Name
compound 3a
Quantity
0.19 mmol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=CC1)N1C(C(C1)(F)F)=O)CO[SiH](C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC1=C(C=CC=C1)N1C(C(C1)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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